molecular formula C17H20N2O2S B2710679 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097858-40-5

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2710679
CAS No.: 2097858-40-5
M. Wt: 316.42
InChI Key: QTKXGTIYUCPPDS-UHFFFAOYSA-N
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Description

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core structure, a common pharmacophore in drug discovery, which is substituted with a 4-methoxy group and linked to a pyrrolidine ring that is further functionalized with a thiophen-3-ylmethyl moiety . This specific molecular architecture, incorporating nitrogen-containing heterocycles like pyrrolidine and sulfur-containing heterocycles like thiophene, is frequently explored in the development of bioactive molecules . Compounds with similar structural motifs, particularly those featuring a benzamide connected to a substituted pyrrolidine, have been investigated as potent and selective antagonists for various biological targets . For instance, research into analogous compounds has identified potent and selective κ opioid receptor antagonists, which are valuable tools for studying neurological pathways related to stress, addiction, and mood disorders . The presence of the methoxybenzamide group and the thiophene heterocycle suggests potential for diverse receptor interactions, making this compound a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-16-4-2-14(3-5-16)17(20)18-15-6-8-19(11-15)10-13-7-9-22-12-13/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKXGTIYUCPPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride and the pyrrolidine derivative.

    Formation of the Benzamide Core: The final step involves the coupling of the pyrrolidine derivative with 4-methoxybenzoic acid or its activated derivative (e.g., 4-methoxybenzoyl chloride) under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, differing in substituents or core scaffolds. Key comparisons are summarized in Table 1.

4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
  • Structure: Contains a thieno[2,3-d]pyrimidine core instead of pyrrolidine, with a 4-(trifluoromethyl)phenoxy group at position 4 and a 4-methoxybenzamide at position 2.
  • Properties : Characterized via IR, NMR, and ESI-MS, confirming a molecular weight of 475.48 g/mol. Exhibits anti-bacterial (MIC: 12.5–25 µg/mL against S. aureus, E. coli) and anti-fungal (MIC: 25 µg/mL against C. albicans) activities, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane penetration .
  • Key Difference: The thienopyrimidine scaffold likely confers greater π-π stacking interactions compared to the pyrrolidine-thiophene system in the target compound.
4-Methoxy-N-(Pyridin-4-ylmethyl)-3-(Trifluoromethyl)benzamide Monohydrate
  • Structure : Substitutes pyrrolidine with a pyridin-4-ylmethyl group and introduces a 3-trifluoromethyl group on the benzamide.
  • Properties: Crystallizes as a monohydrate (molecular weight: 382.34 g/mol). No direct activity data are reported, but the pyridine moiety may facilitate hydrogen bonding in target binding .
  • Key Difference : The pyridine ring offers a planar, aromatic system distinct from the saturated pyrrolidine in the target compound.
4-Methoxy-N-(3-Pyridinylmethyl)benzamide
  • Structure : Lacks the thiophene and pyrrolidine components, featuring a simpler 3-pyridinylmethyl substitution.
  • Properties : Molecular weight 242.27 g/mol. The absence of thiophene or trifluoromethyl groups reduces steric bulk, possibly altering solubility and metabolic stability .

Tabulated Comparison of Structural and Functional Attributes

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Structural Features Reported Bioactivity
This compound (Target) C₁₈H₂₀N₂O₂S 328.43 Pyrrolidine-thiophene, 4-methoxybenzamide Not explicitly reported
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) C₂₂H₁₆F₃N₃O₃S 475.48 Thienopyrimidine core, trifluoromethylphenoxy Anti-bacterial, anti-fungal
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate C₁₆H₁₄F₃N₂O₂·H₂O 382.34 Pyridine substitution, 3-trifluoromethyl, monohydrate Not explicitly reported
4-Methoxy-N-(3-pyridinylmethyl)benzamide C₁₅H₁₅N₂O₂ 242.27 3-Pyridinylmethyl, no thiophene/pyrrolidine Not explicitly reported

Biological Activity

4-Methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N2O2SC_{17}H_{19}N_{2}O_{2}S with a molecular weight of approximately 334.41 g/mol. The compound incorporates a methoxy group, a thiophene moiety, and a pyrrolidine ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene-Pyrrolidine Linkage : Utilizing coupling reactions to attach the thiophene group to the pyrrolidine structure.
  • Benzamide Formation : The final step involves acylation to form the benzamide derivative.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antiviral Properties

Preliminary studies suggest that derivatives similar to this compound exhibit antiviral activities. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Compound Target Virus Mechanism of Action
IMB-0523HBVIncreases A3G levels
IMB-26HIVInhibits replication
IMB-35HCVEnhances A3G function

Neuroprotective Effects

Compounds with similar structural features have been associated with neuroprotective effects. Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may also possess neuroprotective properties due to its unique structure.

Case Studies

  • Anti-HBV Activity : A study evaluated the anti-HBV potential of structurally related compounds, revealing that modifications in the benzamide structure could enhance antiviral efficacy. The compound was tested in vitro using HepG2 cells and showed promising results in inhibiting HBV replication .
  • Neuroprotective Studies : Another study investigated the neuroprotective effects of similar pyrrolidine compounds in animal models. Results indicated a significant reduction in neuronal cell death under stress conditions, supporting the hypothesis that this compound could offer neuroprotection .

Q & A

Q. What are the common synthetic routes for 4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, and how are intermediates purified?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the pyrrolidine-thiophene scaffold via reductive amination or alkylation of 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine.
  • Step 2 : Coupling with 4-methoxybenzoyl chloride using a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) under nitrogen .
  • Purification : Column chromatography (silica gel, chloroform:methanol gradients) is standard for isolating intermediates. Final crystallization in diethyl ether or methanol enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3) and thiophene protons (δ ~7.0–7.5 ppm). Pyrrolidine ring protons appear as multiplet signals (δ ~2.5–3.5 ppm) .
  • ESI-MS : Molecular ion peaks [M+H]+ should match the calculated molecular weight (C18H21N2O2S: ~329.4 g/mol) .
  • IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for target receptors (e.g., dopamine D3)?

  • Docking Studies : Use software like AutoDock Vina to model interactions between the benzamide moiety and receptor active sites. The methoxy group may enhance hydrophobic interactions, while the thiophene ring contributes to π-π stacking .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
  • Statistical Analysis : Apply ANOVA to compare datasets, and use Hill slopes to evaluate dose-response curve reliability .
  • Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out degradation artifacts .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : Use hydrochloride salts of the pyrrolidine amine to enhance aqueous solubility .
  • Prodrug Design : Modify the methoxy group to a phosphate ester, which is cleaved in vivo .
  • Formulation : Employ nanoemulsions or cyclodextrin complexes to increase plasma half-life .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine alkylationThiophene-3-carbaldehyde, NaBH3CN, MeOH7892%
Amide coupling4-Methoxybenzoyl chloride, K2CO3, DMF8595%

Q. Table 2. Comparative Biological Activity Data

Assay TypeReported IC50 (µM)Experimental ConditionsReference
D3 Receptor Binding0.12 ± 0.03HEK293 cells, 37°C, 1 hr
Antifungal (C. albicans)8.5 vs. 12.3Varying inoculum size (1e4 vs. 1e5 CFU/mL)

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